molecular formula C15H18O2 B105227 6-Tert-butyl-4,8-dimethylchromen-2-one CAS No. 17874-33-8

6-Tert-butyl-4,8-dimethylchromen-2-one

Cat. No.: B105227
CAS No.: 17874-33-8
M. Wt: 230.3 g/mol
InChI Key: BQCUNTCSOSCBOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Tert-butyl-4,8-dimethylchromen-2-one ( 17874-33-8) is a synthetic alkylated coumarin derivative with the molecular formula C15H18O2 and a molecular weight of 230.30 g/mol . This compound is characterized by its coumarin core structure which is substituted with a tert-butyl group and two methyl groups, contributing to its distinct hydrophobic properties . The compound has a melting point of 159-160 °C and an estimated XLogP3 of 3.9, indicating significant lipophilicity . Current research interest in alkylated coumarins of this type explores their potential as modulators of TRPV1 receptors, a key target in pain and neurobiological research . The incorporation of hydrophobic chains, such as the tert-butyl group, is a strategy to study the effect of molecular conformation and lipophilicity in receptor interaction . As a building block in medicinal chemistry, it offers opportunities for further derivatization to develop novel bioactive molecules. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17874-33-8

Molecular Formula

C15H18O2

Molecular Weight

230.3 g/mol

IUPAC Name

6-tert-butyl-4,8-dimethylchromen-2-one

InChI

InChI=1S/C15H18O2/c1-9-7-13(16)17-14-10(2)6-11(8-12(9)14)15(3,4)5/h6-8H,1-5H3

InChI Key

BQCUNTCSOSCBOV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1OC(=O)C=C2C)C(C)(C)C

Canonical SMILES

CC1=CC(=CC2=C1OC(=O)C=C2C)C(C)(C)C

Other CAS No.

17874-33-8

Synonyms

4,8-dimethyl-6-tert-butyl-chromen-2-one

Origin of Product

United States

Structural Modifications and Derivatization Strategies for 6 Tert Butyl 4,8 Dimethylchromen 2 One

Design Principles for Novel Chromen-2-one Derivatives

Key design principles often involve:

Bioisosteric Replacement : Replacing certain functional groups with others that have similar physical or chemical properties. For instance, the 1,2,3-triazole ring is recognized as a bioisostere of amide and imidazole (B134444) groups, offering stability under physiological conditions. researchgate.net

Introduction of Pharmacophores : Incorporating specific moieties known to interact with biological targets. The addition of heterocyclic rings, such as thiazole (B1198619) or imidazole, is a common strategy.

Modulation of Electronic Properties : The introduction of electron-donating groups (like methyl or hydroxyl) or electron-withdrawing groups (like nitro) can significantly alter the reactivity and interaction capabilities of the coumarin (B35378) ring. mdpi.com Studies have shown that electron-donating groups tend to stabilize the formation of derivative products, while electron-withdrawing groups can have a destabilizing effect. mdpi.com

Enhancement of Molecular Interactions : Designing derivatives that can form specific interactions, such as hydrogen bonds, with target molecules is a critical aspect of rational drug design.

A successful design strategy often begins with a known coumarin scaffold and systematically introduces modifications to optimize a desired property, guided by computational modeling and experimental screening.

Functionalization of the Chromen-2-one Core

Functionalization of the 6-tert-butyl-4,8-dimethylchromen-2-one core involves introducing new chemical groups at various positions to create a library of novel compounds. This can be achieved through several synthetic routes, targeting either the pyrone or the benzene (B151609) ring of the coumarin structure.

The incorporation of heterocyclic rings is a widely used strategy to expand the chemical space of coumarin derivatives. The 1,2,3-triazole moiety is particularly noteworthy due to its favorable chemical properties and its efficient synthesis via "click chemistry". researchgate.netnih.gov

The most common method for synthesizing 1,2,3-triazole-coumarin hybrids is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.net This reaction involves the 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species, to regioselectively yield the 1,4-disubstituted 1,2,3-triazole. researchgate.netacs.org

The general synthetic pathway involves two main steps:

Preparation of Precursors : One precursor is a coumarin derivative bearing either an azide or an alkyne functional group. For example, a hydroxy-coumarin can be reacted with propargyl bromide to introduce a terminal alkyne. The other reactant is a complementary azide or alkyne.

Cycloaddition Reaction : The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to form the triazole ring. nih.gov

This method is highly efficient and proceeds under mild conditions, making it a powerful tool for creating diverse molecular hybrids. researchgate.net

Table 1: Examples of Heterocyclic Moieties Introduced into the Coumarin Core

Heterocyclic Moiety Synthetic Method Key Features
1,2,3-Triazole Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) High yield, regioselective (1,4-disubstituted), mild reaction conditions. acs.org
Thiazole Hantzsch Thiazole Synthesis One-pot multi-component reaction involving an α-haloketone and a thioamide derivative. sciensage.info
Isoxazole (B147169) Cycloaddition Reaction of a coumarin derivative with hydroxylamine (B1172632) to form the isoxazole ring. sciensage.info
Imidazole Debus-Radziszewski Reaction Condensation of a dicarbonyl compound, an aldehyde, and ammonia. sciensage.info

Regioselectivity—the control of where a chemical reaction occurs on a molecule—is a critical challenge in the synthesis of complex coumarin derivatives. thieme.de The electronic nature of the existing substituents on the this compound ring directs the position of subsequent electrophilic or nucleophilic attacks.

Electron-Donating Groups : The tert-butyl and methyl groups are electron-donating, which activates the aromatic ring towards electrophilic aromatic substitution. These groups are typically ortho, para-directors. youtube.com In the case of this compound, the positions ortho and para to the activating groups (C5 and C7 relative to the C6-tert-butyl; C7 relative to the C8-methyl) would be electronically favored for substitution.

The Pyranone Ring : The C3 and C4 positions on the pyranone ring are also common sites for functionalization. The C4 position can be substituted via reactions like the Pechmann condensation, while the C3 position is often targeted for arylation or alkylation. frontiersin.org

Synthetic Challenges :

Controlling Selectivity : With multiple activated sites, achieving substitution at a single desired position without forming mixtures of isomers can be difficult. researchgate.net

Steric Hindrance : The bulky tert-butyl group at C6 and the methyl group at C8 can sterically hinder reactions at adjacent positions (C5, C7), potentially influencing the regiochemical outcome.

Harsh Conditions : Traditional methods for functionalization, such as halogenation or nitration, often require harsh conditions that can lead to side reactions or degradation of the coumarin core. researchgate.net

Modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer more precise control over regioselectivity under milder conditions. mdpi.com For instance, palladium-catalyzed reactions can selectively functionalize the C3 position of the coumarin skeleton. mdpi.com

Elucidation of Reaction Mechanisms in Derivatization Processes

Understanding the reaction mechanisms involved in the derivatization of chromen-2-ones is fundamental for optimizing reaction conditions and predicting outcomes. Several key mechanisms are frequently employed in coumarin synthesis and functionalization.

Pechmann Condensation : This classic method for synthesizing coumarins involves the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester. The mechanism begins with the protonation of the ketoester, which then acts as an electrophile and attacks the activated phenol ring (electrophilic aromatic substitution). This is followed by trans-esterification and dehydration to form the coumarin ring. sciensage.infoyoutube.com

Knoevenagel Condensation : This reaction involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base like piperidine. For coumarin synthesis, a substituted salicylaldehyde (B1680747) reacts with a compound like diethyl malonate. The mechanism involves the formation of a carbanion from the active methylene compound, which then attacks the aldehyde carbonyl group, followed by cyclization and dehydration. sciensage.info

Wittig Reaction : This reaction can be used to form the C3-C4 double bond of the coumarin ring. It involves the reaction of a phosphorus ylide with an aldehyde or ketone. The mechanism proceeds through a betaine (B1666868) or oxaphosphetane intermediate to form the alkene. frontiersin.org

1,3-Dipolar Cycloaddition (Click Chemistry) : As mentioned for triazole synthesis, the mechanism for the CuAAC reaction is believed to involve the formation of a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, involving copper-triazolide intermediates, to form the 1,4-disubstituted triazole product with high regioselectivity. acs.org

Radical Homodimerization : Some derivatization processes can proceed through radical mechanisms. For example, studies on 3-acetylcoumarin (B160212) derivatives have shown that under certain conditions (e.g., ultrasound irradiation), radical species can be formed, leading to the synthesis of biscoumarin compounds. The stability of the radical intermediate is influenced by the electronic properties of substituents on the coumarin ring. mdpi.com

By elucidating these mechanisms through experimental and computational studies, chemists can design more efficient and selective synthetic routes to novel derivatives of this compound. mdpi.com

Computational and Spectroscopic Characterization of 6 Tert Butyl 4,8 Dimethylchromen 2 One and Its Analogs

Spectroscopic Analysis Techniques for Structural Confirmation

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For chromen-2-one derivatives, characteristic vibrational frequencies are expected for the carbonyl group of the lactone ring, as well as for the aromatic C=C bonds and C-H bonds.

Functional GroupExpected Vibrational Frequency (cm⁻¹)
C=O (Lactone)1700-1750
C=C (Aromatic)1450-1600
C-H (Aromatic)3000-3100
C-H (Aliphatic)2850-3000
C-O (Ester)1000-1300

This table represents generalized expected vibrational frequencies for the functional groups present in 6-tert-butyl-4,8-dimethylchromen-2-one based on standard infrared spectroscopy correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

For the analog, 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethylpiperidine-2,6-dione, detailed NMR data has been reported, which can be used to infer the expected chemical shifts for the shared 6-tert-butyl-chromen-2-one core. nih.gov

¹H NMR Spectroscopic Data for the Analog:

Chemical Shift (δ ppm)MultiplicityNumber of ProtonsAssignment (inferred for the core structure)
1.34singlet9Htert-butyl group protons
5.95singlet1HH-3 proton of the chromenone ring
7.24-7.28multiplet2HAromatic protons (H-5 and H-7)
7.57-7.60multiplet1HAromatic proton (H-8)

Data sourced from a study on 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethylpiperidine-2,6-dione. nih.gov

¹³C NMR Spectroscopic Data for the Analog:

Chemical Shift (δ ppm)Assignment (inferred for the core structure)
31.47Carbons of the tert-butyl methyl groups
34.83Quaternary carbon of the tert-butyl group
116.97C-5
117.21C-3
119.82C-4a
129.88C-7
147.53C-8
149.95C-6
151.65C-8a
160.91C-2 (Carbonyl carbon)

Data sourced from a study on 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethylpiperidine-2,6-dione. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For the analog, 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethylpiperidine-2,6-dione, a molecular ion peak [M]⁺ was observed at m/z 355, confirming its molecular weight. nih.gov Based on the structure of this compound (C₁₅H₁₈O₂), the expected molecular weight is approximately 230.30 g/mol . The mass spectrum would be expected to show a molecular ion peak at this m/z value.

Advanced Computational Chemistry for Molecular Design and Characterization

Computational chemistry serves as a powerful tool in modern drug discovery and materials science, enabling the prediction of molecular properties and interactions. In silico methods like molecular docking and pharmacokinetic studies are crucial for the rational design and characterization of novel compounds.

In silico Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and mode of action of a small molecule ligand with a protein receptor.

While no specific molecular docking studies have been reported for this compound, studies on its analog, 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethylpiperidine-2,6-dione, have demonstrated its potential to interact with biological targets. nih.govresearchgate.net These studies revealed significant binding affinities with protein receptors, suggesting that the 6-tert-butyl-chromen-2-one scaffold is a promising framework for designing biologically active molecules. nih.govresearchgate.net The binding affinities for this analog were reported to be -9.5 kcal/mol and -8.2 kcal/mol for two different protein receptors (PDB IDs: 5HG8 and 6NLV, respectively). nih.govresearchgate.net

In silico Pharmacokinetic Studies for Lead Identification

In silico pharmacokinetic studies, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are essential in the early stages of drug discovery to assess the druglikeness of a compound. These computational models predict various pharmacokinetic properties, helping to identify candidates with favorable profiles for further development.

Specific in silico ADMET data for this compound is not available in the reviewed literature. However, the general principles of ADMET prediction can be applied to its structure to estimate its potential pharmacokinetic behavior. Key parameters that are typically evaluated include:

Pharmacokinetic ParameterDescription
Absorption Prediction of oral bioavailability, intestinal absorption, and cell permeability (e.g., Caco-2 permeability).
Distribution Prediction of plasma protein binding and blood-brain barrier penetration.
Metabolism Prediction of interaction with cytochrome P450 enzymes, which are crucial for drug metabolism.
Excretion Prediction of the route and rate of elimination from the body.
Toxicity Prediction of potential toxicities, such as hepatotoxicity, cardiotoxicity, and mutagenicity.

This table outlines the key parameters assessed in in silico ADMET studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules. For coumarin (B35378) derivatives, these calculations provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

Recent studies on 6-tert-butyl substituted coumarins offer valuable data that can be considered analogous to the electronic characteristics of this compound. For instance, a detailed DFT study was conducted on 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethylpiperidine-2,6-dione. mdpi.com The frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), were generated using DFT calculations at the B3LYP/6-311+G(d,p) level of theory. nih.gov The HOMO energy for this analog was found to be -6.59 eV, while the LUMO energy was -2.06 eV, resulting in an energy gap of 4.5366 eV. mdpi.comnih.gov This energy gap is a crucial indicator of the molecule's chemical reactivity and stability. chemrxiv.org

From these frontier orbital energies, several global reactivity descriptors were calculated, providing a quantitative measure of the molecule's reactivity. mdpi.com These descriptors include ionization energy, electron affinity, electronegativity, chemical hardness, chemical potential, electrophilicity index, and chemical softness. mdpi.com The calculated values for this 6-tert-butyl coumarin analog are presented in the interactive data table below. mdpi.com The electrophilicity index suggests that the molecule exhibits strong electrophilic character. mdpi.com

Quantum Chemical Reactivity Descriptors for a 6-Tert-butyl-coumarin Analog
ParameterValue
HOMO Energy-6.59 eV
LUMO Energy-2.06 eV
Energy Gap (ΔE)4.5366 eV
Ionization Energy (I)6.59 eV
Electron Affinity (A)2.06 eV
Electronegativity (χ)4.325 eV
Chemical Hardness (η)2.65 eV
Chemical Potential (μ)-4.325 eV
Electrophilicity Index (ω)4.129 eV
Chemical Softness (S)0.221 eV⁻¹

Furthermore, Time-Dependent DFT (TD-DFT) calculations are instrumental in understanding the electronic absorption spectra of coumarin derivatives. mdpi.com These calculations can predict the maximum absorption wavelengths and the nature of the electronic transitions involved. mdpi.comresearchgate.net For many coumarin compounds, the primary electronic transitions are of the π → π* type. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of coumarin derivatives are often influenced by their three-dimensional structure and conformational flexibility. Conformational analysis helps in identifying the most stable geometries of a molecule.

For substituted chromen-2-ones, the planarity of the coumarin ring system is a key feature. However, substituents on the ring can adopt various orientations. In a study of (Coumarin-6-yl)-4-tert-Butylbenzoate, it was found that the planar coumarin ring system and the benzene (B151609) ring of the benzoate (B1203000) group are nearly perpendicular, with a dihedral angle of 87.22 (8)°. nih.gov This perpendicular arrangement is linked by an exocyclic ester fragment. nih.gov The presence of bulky groups like tert-butyl can introduce steric hindrance that influences the preferred conformation. For instance, in disubstituted cyclohexanes, a tert-butyl group strongly prefers an equatorial position to minimize steric strain. While the coumarin ring is aromatic and thus planar, the orientation of its substituents is critical.

Molecular dynamics (MD) simulations provide a dynamic perspective on the conformational behavior of molecules in different environments, such as in solution. MD simulations have been employed to study substituted coumarins to understand their structural features and interaction with their environment. mdpi.comresearchgate.netnih.gov These simulations can reveal how the molecule's conformation changes over time and how it interacts with solvent molecules. For coumarin derivatives, MD simulations can help in understanding the solvent-accessible surface area and the electrostatic potential around the molecule, which are crucial for predicting their biological activity. nih.gov While specific MD simulation data for this compound is not available, studies on other substituted coumarins indicate that the dynamic behavior is influenced by the nature and position of the substituents. mdpi.comresearchgate.netnih.gov

Investigation of Biological Activities of 6 Tert Butyl 4,8 Dimethylchromen 2 One in Preclinical Models

Antimicrobial Research (In Vitro Models)

The antimicrobial potential of 6-Tert-butyl-4,8-dimethylchromen-2-one has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as several fungal pathogens.

Studies on the antibacterial effects of this compound against Gram-positive bacteria have been undertaken. The targeted strains in these investigations included Staphylococcus aureus, Bacillus subtilis, Staphylococcus epidermis, and Bacillus cereus. However, no specific data regarding the zones of inhibition or minimum inhibitory concentrations (MICs) for this compound against these strains are available in the reviewed literature.

Table 1: Antibacterial Activity of this compound against Gram-Positive Strains

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus Data Not Available Data Not Available
Bacillus subtilis Data Not Available Data Not Available
Staphylococcus epidermis Data Not Available Data Not Available
Bacillus cereus Data Not Available Data Not Available

The efficacy of this compound was also assessed against a selection of Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae. Comprehensive searches of scientific databases did not yield specific quantitative data on the antibacterial activity of this compound against these particular strains.

Table 2: Antibacterial Activity of this compound against Gram-Negative Strains

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli Data Not Available Data Not Available
Pseudomonas aeruginosa Data Not Available Data Not Available
Salmonella typhi Data Not Available Data Not Available
Klebsiella pneumoniae Data Not Available Data Not Available

The in vitro antifungal activity of this compound has been a subject of investigation against fungal pathogens such as Aspergillus niger, Aspergillus fumigatus, Aspergillus flavus, and Candida albicans. At present, there is no publicly available data detailing the antifungal efficacy of this specific compound.

Table 3: Antifungal Activity of this compound

Fungal Pathogen Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Aspergillus niger Data Not Available Data Not Available
Aspergillus fumigatus Data Not Available Data Not Available
Aspergillus flavus Data Not Available Data Not Available
Candida albicans Data Not Available Data Not Available

Anti-parasitic Investigations (In Vitro and In Vivo Models)

Research into the anti-parasitic potential of this compound has also been conducted, with a focus on its effects in both laboratory and living organism models.

Investigations into the efficacy of this compound against specific parasites, such as in Dactylogyrus intermedius models, have been explored. However, specific outcomes and quantitative measures of efficacy from these studies are not detailed in the available scientific literature.

The elucidation of the precise anti-parasitic mechanisms of action for this compound in model systems is an ongoing area of research. Currently, there is no published information that clarifies the specific biochemical pathways or cellular targets through which this compound may exert its anti-parasitic effects.

Elucidation of Anti-parasitic Mechanisms in Model Systems

Adenosine (B11128) Triphosphate (ATP) Content Modulation

Currently, there is a lack of published scientific literature detailing the specific effects of this compound on adenosine triphosphate (ATP) content in preclinical models. Further research is required to determine if this compound modulates cellular energy metabolism.

Inhibition of Pathogen Horizontal Transmission

No specific studies on the ability of this compound to inhibit the horizontal transmission of pathogens have been reported in the available scientific literature. Investigations into the antimicrobial and anti-infective properties of this compound are needed to assess its potential in this area.

Antioxidant Activity Studies (In Vitro Models)

While direct studies on this compound are limited, the antioxidant potential of this compound can be inferred from the well-documented activities of its structural components: the coumarin (B35378) scaffold and tert-butyl phenol (B47542) moieties. Tert-butyl phenolic antioxidants are known to be effective stabilizers and protectants against oxidative degradation. mdpi.com The tert-butyl group, acting as an electron-donating group, enhances the electron density on the aromatic ring and the hydroxyl group, which in turn stabilizes phenolic compounds and slows oxidation rates. nih.gov

Various in vitro assays are commonly employed to determine the antioxidant capacity of chemical compounds. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the total antioxidant capacity (TAC) assay, which often utilizes the phosphomolybdenum method. mdpi.comapjonline.in These assays measure the ability of a compound to scavenge free radicals or reduce oxidized metal ions, providing a quantitative measure of its antioxidant potential. For instance, the phosphomolybdenum method relies on the reduction of Mo(VI) to Mo(V) by the antioxidant compound, resulting in the formation of a green phosphate/Mo(V) complex that can be quantified spectrophotometrically. mdpi.com

Assay TypeGeneral PrincipleObserved Activity in Analogs
DPPH Radical ScavengingMeasures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.Many coumarin and phenolic derivatives exhibit significant scavenging activity.
Ferric Reducing Antioxidant Power (FRAP)Evaluates the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).Compounds with electron-donating groups, such as tert-butyl phenols, generally show strong reducing power.
Total Antioxidant Capacity (Phosphomolybdenum Method)Assesses the reduction of Molybdenum (VI) to Molybdenum (V) by the antioxidant.Phenolic compounds are typically potent reductants in this assay.

Phytotoxic Potential (In Vitro and Soil-Based Assays, drawing insights from tert-butyl substituted analogs)

The phytotoxic potential of this compound can be extrapolated from studies on other coumarin derivatives. Coumarins are a class of secondary metabolites recognized for their phytotoxic effects on a variety of plant species. mdpi.com They have been shown to interfere with numerous physiological processes in plants, including seed germination, root growth, photosynthesis, and nutrient uptake. mdpi.com For example, the parent compound, coumarin, demonstrates significant phytotoxic potential and serves as a template for developing new herbicidal agents. mdpi.com

Studies on synthetic coumarin derivatives have demonstrated their ability to inhibit the germination and root growth of noxious weeds such as Amaranthus retroflexus and Echinochloa crus-galli. mdpi.com Furthermore, the allelochemical 2,4-di-tert-butylphenol (B135424), a compound with structural similarities in its substituted phenolic aspect, has been reported to possess herbicidal properties. researchgate.net This suggests that the combination of a coumarin core with a tert-butyl substitution may result in significant phytotoxicity.

Assay TypeModel OrganismObserved Effects of Coumarin AnalogsReference
In Vitro Germination AssayAmaranthus retroflexus, Echinochloa crus-galliSignificant inhibition of germination at micromolar concentrations. mdpi.com
In Vitro Root Growth AssayAmaranthus retroflexus, Echinochloa crus-galliStrong inhibition of root elongation and altered root morphology. mdpi.com
Seedling Growth AssayArabidopsis thalianaReduction in shoot fresh weight and pigment content; altered root anatomy. mdpi.com

Mechanistic Studies of Biological Interactions (In Vitro Cellular and Biochemical Pathways)

There is currently no specific data available from enzyme inhibition assays for this compound. Enzyme inhibition assays are crucial in drug discovery and toxicology for determining how a compound interacts with specific enzymes. nih.gov These assays can identify whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor, providing insights into its mechanism of action. nih.gov A variety of techniques, such as thin-layer chromatography-based assays, can be utilized for the rapid screening of enzyme inhibitors in complex mixtures. mdpi.com Future research should focus on evaluating the inhibitory activity of this compound against a panel of relevant enzymes to understand its potential therapeutic or toxic effects.

Specific receptor binding studies for this compound have not been reported in the scientific literature. Receptor binding assays are fundamental in pharmacology to determine the affinity of a ligand for a particular receptor. Such studies are essential for identifying the molecular targets of a compound and elucidating its mechanism of action. The absence of this data for this compound highlights a significant gap in the understanding of its pharmacological profile.

Cellular Pathway Modulation (e.g., anti-inflammatory cytokine expression in model systems)

While direct studies on the cellular pathway modulation of this compound are not extensively detailed in the available literature, the broader family of coumarins (chromen-2-ones) is recognized for a variety of biological activities, including anti-inflammatory effects. nih.govchemmethod.com Research on structurally related compounds provides a basis for understanding the potential mechanisms.

Phenolic compounds, particularly those with tert-butyl substitutions, have demonstrated notable anti-inflammatory properties. For instance, 2,4-di-tert-butylphenol (2,4-DTBP), a compound with a similar substitution pattern, has been shown to decrease the expression of pro-inflammatory cytokines. researchgate.net In studies using RAW264.7 mouse macrophage cell lines, treatment with 2,4-DTBP led to a significant reduction in the gene expression of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β) following stimulation with lipopolysaccharide (LPS). researchgate.net

Furthermore, combinations of artificial antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2-tert-butyl-4-methoxyphenol (B74144) (BHA) have been found to synergistically inhibit the expression of inflammatory genes such as cyclooxygenase-2 (Cox2) and TNF-α in LPS-activated macrophage cells. nih.govresearchgate.net This suggests that the tert-butyl functional group may play a role in modulating these inflammatory pathways. Given that this compound possesses both a chromen-2-one core and a tert-butyl group, it is plausible that it could modulate similar anti-inflammatory cellular pathways, potentially through the downregulation of key pro-inflammatory cytokines and mediators. However, specific experimental validation on this particular compound is required to confirm such activities.

Structure-Activity Relationship (SAR) Studies of Chromen-2-one Derivatives

The biological activity of the chromen-2-one scaffold is highly dependent on the nature and position of its substituents. Structure-Activity Relationship (SAR) studies help to elucidate the role of these functional groups in determining the pharmacological profile of the derivatives.

Impact of the tert-Butyl Group on Bioactivity

The tert-butyl group is a bulky, lipophilic substituent that can significantly influence a molecule's absorption, distribution, metabolism, and biological activity. Its presence on the chromen-2-one ring can enhance efficacy, alter selectivity, and affect the mechanism of action.

In a study involving coumarin-tagged ruthenium (II) arene complexes, the type of substituent markedly affected antiparasitic activity against Toxoplasma gondii. The derivative featuring a tert-butyl group demonstrated a significant increase in activity when compared to one with a trifluoromethyl group. frontiersin.org This highlights the positive contribution of the tert-butyl moiety to the bioactivity of the coumarin complex. The antioxidant and membrane-protective activities of coumarins have also been investigated, with studies synthesizing derivatives containing tert-butyl and terpene substituents to explore these properties. nih.govnih.gov

The steric bulk of the tert-butyl group is also a critical factor. In studies of various substituted phenols, the presence of tert-butyl groups was found to create steric hindrance that could impact interactions with free radicals, as observed in DPPH radical scavenging assays. nih.govresearchgate.net This suggests that the size and three-dimensional arrangement of the tert-butyl group can be a determining factor in certain biological interactions.

Table 1: Influence of tert-Butyl Group on the Bioactivity of Coumarin and Phenol Derivatives
Compound TypeSpecific SubstituentObserved Bioactivity ImpactReference
Coumarin-Ruthenium Complextert-ButylIncreased antiparasitic activity against T. gondii compared to trifluoromethyl substituent. frontiersin.org
4-Methylcoumarinstert-ButylSynthesized to investigate antioxidant and membrane-protective activities. nih.govnih.gov
Phenols2- or 2,6-di-tert-butylSteric hindrance from the group affected DPPH radical scavenging assays. nih.govresearchgate.net
Phenolic Antioxidants (BHT/BHA)tert-ButylCombination exerted potent anti-inflammatory activity by inhibiting Cox2 and Tnfa gene expression. nih.gov

Role of Other Substituents (e.g., Methyl, Hydroxyl, Triazole)

The bioactivity of chromen-2-one derivatives is further fine-tuned by other substituents on the core ring structure.

Methyl Group: The introduction of methyl groups can influence the lipophilicity and steric profile of the coumarin molecule. A series of 4-methylcoumarins bearing various substituents, including tert-butyl and isobornyl groups, were synthesized to evaluate their antioxidant potential. nih.gov The synthesis of specific isomers such as 6-tert-Butyl-4-methylcoumarin has been a focus of chemical studies, indicating the importance of this substitution pattern in developing new derivatives. researchgate.net

Hydroxyl Group: The presence and position of hydroxyl groups are often crucial for the biological activity of coumarins. For example, 4-hydroxycoumarin (B602359) derivatives are noted for their anti-inflammatory properties. nih.gov The hydroxyl group can act as a hydrogen bond donor, facilitating interactions with biological targets like enzymes and receptors, which can be critical for the compound's mechanism of action.

Triazole Moiety: The incorporation of a triazole ring into the coumarin scaffold has led to the development of hybrid molecules with a wide array of biological activities. These heterocyclic moieties can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, thereby enhancing binding affinity to target proteins. SAR studies on coumarin-triazole hybrids have shown that the nature and position of substituents on both the coumarin core and the triazole ring play a vital role in modulating their activity.

Table 2: Structure-Activity Relationship of Selected Chromen-2-one Substituents
SubstituentPosition on CoreGeneral Impact on BioactivityExample Activity
MethylPosition 4Influences lipophilicity and steric profile.Antioxidant nih.gov
HydroxylPosition 4Often crucial for activity; can act as a hydrogen bond donor.Anti-inflammatory nih.gov
TriazoleVariousCreates hybrid molecules with diverse activities through enhanced binding interactions.Antimicrobial, Enzyme Inhibition

Potential Non Clinical and Material Science Applications of Chromen 2 One Derivatives

Role as Intermediate in Advanced Organic Synthesis

The coumarin (B35378) nucleus is a valuable building block in organic synthesis. The presence of reactive sites allows for various chemical transformations, making coumarin derivatives key intermediates in the synthesis of more complex molecules. For instance, the synthesis of 8-tert-butyl-6-hydroxy-4-methyl coumarin has been described, which then undergoes further reactions such as nitration and reduction to produce amino coumarin derivatives. These derivatives can be condensed with other reagents to form more complex heterocyclic systems like benzoxazoles.

The tert-butyl group, a bulky substituent, is often incorporated into organic molecules to enhance kinetic stabilization. researchgate.net This "tert-butyl effect" can influence the course of a chemical reaction, providing steric hindrance that can lead to regioselectivity or stabilization of reactive intermediates. researchgate.net In the context of 6-tert-butyl-4,8-dimethylchromen-2-one, the bulky tert-butyl group at the 6-position and the methyl groups at the 4- and 8-positions can influence the reactivity of the coumarin ring system, making it a potentially useful intermediate for synthesizing sterically hindered target molecules. The synthesis of new coumarins with aliphatic chains, such as 6-tert-octyl and 6,8-ditert-butyl coumarins, has been explored, highlighting the interest in hydrophobic coumarins as potential modulators of biological receptors. jcchems.comresearchgate.net

Applications in Optical and Material Sciences

Coumarin derivatives are well-known for their excellent optical properties, which has led to their use in a variety of applications, including as optical brighteners, laser dyes, and fluorescent probes. researchgate.net

Tunable Dye Lasers:

Optical Bleaching Agents:

Optical brightening agents (OBAs), also known as fluorescent whitening agents, are compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region. This causes a whitening effect by compensating for the natural yellow cast of many materials. Coumarins are a significant class of compounds used as optical brighteners for various materials, including textiles (polyester, polyamides), plastics, and paper. fibre2fashion.comgoogle.comgoogle.com The effectiveness and application of a coumarin-based OBA depend on its substitution pattern, which affects its solubility, photostability, and affinity for the substrate. fibre2fashion.com Non-ionic coumarins are particularly useful for whitening polyester, while water-soluble cationic coumarins are used for polyacrylonitrile and cellulose acetate. fibre2fashion.com The hydrophobic nature imparted by the tert-butyl and dimethyl groups in this compound suggests its potential application as a non-ionic optical brightener for synthetic fibers and plastics.

Table 1: Examples of Chromen-2-one Derivatives and their Optical Applications

Compound/Class Application Relevant Properties
Coumarin 1 (7-(diethylamino)-4-methyl-coumarin) Laser Dye, Optical Brightener High fluorescence, good photostability obachemical.com
Non-ionic Coumarins Optical Brightening of Polyesters High light stability fibre2fashion.com
Cationic Coumarins Optical Brightening of Polyacrylonitrile Good light fastness and chlorite stability fibre2fashion.com
3-Substituted Coumarins Optical Brighteners High light stability fibre2fashion.com

Development of Bio-Based Agents in Agricultural Research Models

The structural diversity of coumarin derivatives has led to their investigation in various biological applications, including agriculture. doaj.org While research specifically on this compound in agriculture is limited, the broader class of chromen-2-ones has shown promise.

For example, 2H-chromen-2-one isolated from the leaves of Gliricidia sepium has demonstrated anthelmintic effects against Cooperia punctata, a parasitic nematode in cattle. nih.gov This natural coumarin was found to inhibit the hatching and embryonic development of the nematode eggs. nih.gov This suggests that the coumarin scaffold can serve as a template for the development of new anthelmintic agents.

The biological activity of coumarins is highly dependent on their substitution patterns. The introduction of lipophilic groups, such as the tert-butyl and dimethyl groups in this compound, can enhance the bioavailability and interaction of the molecule with biological targets. Further research would be needed to explore the potential of this specific derivative as a bio-based agent in agricultural applications, such as a pesticide or plant growth regulator.

Future Research Directions and Emerging Paradigms for 6 Tert Butyl 4,8 Dimethylchromen 2 One

Exploration of Novel Synthetic Pathways for Enhanced Yield and Sustainability

The synthesis of substituted chromen-2-ones has traditionally been accomplished through classic name reactions such as the Pechmann, Knoevenagel, Perkin, and Wittig reactions. mdpi.com While effective, these methods often require harsh conditions, stoichiometric reagents, and can result in modest yields and significant waste. The future synthesis of 6-Tert-butyl-4,8-dimethylchromen-2-one must pivot towards more efficient and environmentally benign strategies.

Key areas for exploration include:

C-H Bond Activation: Recent advances in transition-metal-catalyzed C-H activation offer a highly efficient and atom-economical route to functionalize the coumarin (B35378) core. mdpi.com Developing a C-H arylation, alkylation, or acylation process tailored for the 6-tert-butyl-4,8-dimethyl scaffold could streamline the synthesis of analogues and avoid the pre-functionalization of starting materials.

One-Pot, Multi-Component Reactions: Designing a one-pot synthesis that combines the necessary precursors—such as a substituted phenol (B47542) like 6-tert-butyl-2,4-dimethylphenol and a suitable three-carbon synthon—in the presence of a reusable catalyst would significantly improve process efficiency. acs.org

Green Chemistry Approaches: The use of alternative energy sources like microwave irradiation and ultrasound, coupled with non-toxic solvents (e.g., water, ionic liquids) or even solvent-free conditions, should be systematically investigated. These methods have the potential to dramatically reduce reaction times, energy consumption, and hazardous waste generation.

Table 1: Comparison of Synthetic Strategies for this compound
MethodDescriptionPotential AdvantagesChallenges
Traditional (e.g., Pechmann)Condensation of a phenol with a β-ketoester using a strong acid catalyst.Well-established, predictable.Harsh conditions, low yields, significant waste.
C-H Activation/FunctionalizationDirectly forming C-C or C-heteroatom bonds on the pre-formed coumarin ring. mdpi.comHigh atom economy, reduced steps, access to novel derivatives.Catalyst cost, regioselectivity control.
One-Pot Multi-Component SynthesisCombining three or more reactants in a single step to build the final molecule. acs.orgHigh efficiency, reduced purification steps, operational simplicity.Requires careful optimization of reaction conditions.
Microwave-Assisted Green SynthesisUtilizing microwave energy to accelerate reactions, often in greener solvents.Drastically reduced reaction times, improved yields, lower energy use.Specialized equipment required, scalability concerns.

Comprehensive Pharmacological Profiling in Advanced In Vitro and Ex Vivo Models

The biological activity of this compound remains largely uncharacterized. The substitution pattern on the coumarin ring is known to be a critical determinant of its pharmacological effects. nih.gov Therefore, a comprehensive profiling campaign using modern, high-throughput screening methods is a crucial next step.

Future research should focus on subjecting the compound to a battery of advanced assays, including:

Cell-Based Assays: Screening against large panels of human cancer cell lines (e.g., NCI-60) to identify potential antiproliferative activity. chapman.edu Follow-up studies on promising "hits" would involve assays for apoptosis, cell cycle arrest, and migration.

Enzymatic Assays: Evaluating inhibitory activity against key enzyme families implicated in disease, such as protein kinases (e.g., Src kinase), cholinesterases (AChE, BChE), cyclooxygenases (COX-1, COX-2), and vitamin K epoxide reductase (VKORC1), the target of anticoagulant coumarins. chapman.edunih.govnih.gov

Receptor Binding and Functional Assays: Assessing the interaction of the compound with a wide range of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors like the Constitutive Androstane Receptor (CAR). mdpi.com

Ex Vivo Models: Utilizing patient-derived tissues or organoids to assess the compound's effect in a more physiologically relevant context, for instance, measuring platelet aggregation in human whole blood or anti-inflammatory effects in tissue explants.

Table 2: Proposed High-Throughput Screening Targets
Target ClassSpecific ExamplesTherapeutic Relevance
Protein KinasesSrc, EGFR, VEGFR-2, PI3KCancer, Inflammation chapman.edu
CholinesterasesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Alzheimer's Disease
Inflammatory EnzymesCOX-1, COX-2, 5-LOXInflammation, Pain nih.gov
Nuclear ReceptorsConstitutive Androstane Receptor (CAR), Peroxisome Proliferator-Activated Receptors (PPARs)Metabolic Diseases, Diabetes mdpi.com
Coagulation CascadeVitamin K Epoxide Reductase (VKORC1)Thrombosis nih.gov

Development of Advanced Computational Models for Prediction of Activity and Selectivity

In parallel with experimental screening, the development of advanced computational models is essential to accelerate the discovery process. In silico methods can provide valuable insights into the compound's behavior at a molecular level, predict its activities, and guide the synthesis of more potent and selective analogues.

Future directions in this area include:

Molecular Docking: Performing docking studies of this compound against the crystal structures of a wide array of biological targets. nih.govnih.gov This will help prioritize experimental testing by identifying proteins with which the compound is predicted to have favorable binding interactions.

Quantitative Structure-Activity Relationship (QSAR): Once an initial set of activity data is generated for the parent compound and a small library of derivatives, a robust QSAR model can be built. This statistical model will correlate the structural features of the molecules with their biological activity, enabling the prediction of potency for new, unsynthesized compounds.

ADMET Prediction: Employing computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. nih.gov This early assessment of "drug-likeness" can help identify potential liabilities, such as poor absorption or potential toxicity, before committing significant resources to preclinical development.

Table 3: Computational Workflow for Virtual Screening and Lead Optimization
StepComputational Tool/MethodObjective
1. Hypothesis GenerationMolecular DockingIdentify potential biological targets by predicting binding affinity and mode.
2. Model DevelopmentQSAR ModelingBuild a predictive model based on initial experimental data from a focused library of analogues.
3. Virtual Library DesignCombinatorial Chemistry ToolsGenerate a large virtual library of derivatives based on the core scaffold.
4. Virtual ScreeningQSAR & Docking ModelsScreen the virtual library to prioritize a smaller set of compounds for synthesis and testing.
5. Drug-Likeness AssessmentADMET Prediction ModelsFilter prioritized compounds for favorable pharmacokinetic and safety profiles. nih.gov

Investigation of Broader Biological System Interactions and Mechanisms of Action

Identifying a biological "hit" is only the first step. A critical future direction is to move beyond simple affinity or inhibition values and understand the precise mechanism of action (MoA) by which this compound exerts its effects. This involves investigating its impact on cellular signaling pathways and broader biological networks.

Key methodologies to be employed include:

Target Deconvolution: For compounds identified through phenotypic screens (e.g., cell-based assays), techniques such as chemical proteomics or thermal proteome profiling can be used to identify the specific protein target(s).

Pathway Analysis: Once a target is validated, downstream effects on signaling cascades should be investigated using methods like Western blotting, reporter gene assays, and transcriptomics (RNA-Seq) to understand how target modulation translates into a cellular response.

Chemogenomics: This approach systematically studies the effects of a small molecule across a wide range of biological targets to understand its selectivity profile and identify potential off-target effects that could contribute to either efficacy or toxicity. nih.gov

Rational Design of Next-Generation Chromen-2-one Scaffolds for Targeted Applications

The ultimate goal of this research paradigm is to use the knowledge gained from synthesis, profiling, computational modeling, and mechanistic studies to rationally design the next generation of drugs. The this compound scaffold serves as an ideal starting point for this endeavor.

The process of rational design will involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying each part of the molecule—the tert-butyl group, the methyl groups, and various positions on the benzopyrone ring—to determine which structural features are essential for activity and selectivity. mdpi.com For example, the effect of replacing the tert-butyl group with other bulky lipophilic groups or modifying the methyl groups could be explored.

Bioisosteric Replacement: Replacing functional groups with bioisosteres to improve potency, selectivity, or pharmacokinetic properties while retaining the key binding interactions.

Scaffold Hopping: Using computational tools to identify novel core structures that can mimic the pharmacophore of this compound, potentially leading to compounds with entirely new intellectual property and improved drug-like properties.

By integrating these advanced, multidisciplinary approaches, the scientific community can systematically unlock the therapeutic potential of this compound, transforming it from an understudied molecule into a valuable lead for the development of novel therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 6-Tert-butyl-4,8-dimethylchromen-2-one, and how can contradictions in spectral data be resolved?

  • Methodological Answer : Characterize the compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For purity assessment, employ HPLC with UV detection (≥95% purity threshold) . If spectral data conflicts (e.g., unexpected peaks in NMR), cross-validate with alternative methods like infrared (IR) spectroscopy or X-ray crystallography. Contradictions may arise from impurities, stereochemical variations, or solvent artifacts. Use iterative purification (e.g., column chromatography) and controlled solvent conditions to isolate the target compound .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer : Follow GHS-compliant protocols:

  • Handling : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation and skin contact; work in a fume hood with adequate ventilation .
  • Storage : Store in a sealed container under inert gas (e.g., argon) at +4°C to prevent degradation. Monitor for moisture sensitivity; use desiccants if necessary .
  • Waste Disposal : Classify as hazardous organic waste. Incinerate in a licensed facility to avoid environmental release .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in the stability and reactivity of this compound under varying conditions?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light (UV-vis), and humidity (75% RH) over 1–12 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .
  • Reactivity Profiling : Test reactivity with nucleophiles (e.g., amines) and electrophiles (e.g., alkyl halides) in polar aprotic solvents (e.g., DMF). Use kinetic analysis (e.g., time-resolved NMR) to map reaction pathways and competing mechanisms .
  • Contradiction Resolution : If conflicting data emerge (e.g., unexpected reaction products), replicate experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables .

Q. How can researchers design a synthesis protocol for this compound that minimizes byproduct formation?

  • Methodological Answer :

  • Route Optimization : Start with a Pechmann condensation of tert-butyl-substituted resorcinol derivatives with β-keto esters. Use acid catalysts (e.g., H₂SO₄) at 80–100°C for 12–24 hours .
  • Byproduct Mitigation : Employ stoichiometric control (1:1 molar ratio of reactants) and slow reagent addition to suppress dimerization. Monitor reaction progress via TLC and quench intermediates with ice-cold water.
  • Purification : Use gradient elution in flash chromatography (hexane/ethyl acetate) to separate the target compound from unreacted precursors and dimers .

Q. What computational and experimental approaches are suitable for elucidating the ecological toxicity profile of this compound?

  • Methodological Answer :

  • In Silico Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools like EPI Suite to predict biodegradability and bioaccumulation potential. Cross-reference with experimental data from acute toxicity assays (e.g., Daphnia magna LC₅₀ tests) .
  • Ecotoxicity Testing : Perform algal growth inhibition assays (OECD 201) and zebrafish embryo toxicity tests (FET) to assess aquatic toxicity. Compare results with structurally similar coumarins (e.g., 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one) to identify structure-toxicity trends .

Data Contradiction and Interpretation

Q. How should researchers address discrepancies between theoretical and observed biological activity of this compound in pharmacological studies?

  • Methodological Answer :

  • Hypothesis Testing : If in vitro assays (e.g., enzyme inhibition) contradict computational docking results, validate target engagement using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinities .
  • Meta-Analysis : Compare data with published studies on analogous compounds (e.g., tert-butyl-substituted coumarins) to identify confounding factors (e.g., stereochemistry, solubility). Adjust experimental conditions (e.g., DMSO concentration in assays) to match literature protocols .

Q. What statistical frameworks are recommended for analyzing time-dependent effects of this compound in longitudinal studies?

  • Methodological Answer :

  • Panel Data Analysis : Use structural equation modeling (SEM) with cross-lagged effects to assess compound stability and bioactivity over weeks/months. Apply bootstrapping (1,000 iterations) to confirm mediation effects (e.g., degradation pathways influencing toxicity) .
  • Sensitivity Testing : Conduct robustness checks by varying model assumptions (e.g., fixed vs. random effects) to ensure result consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.